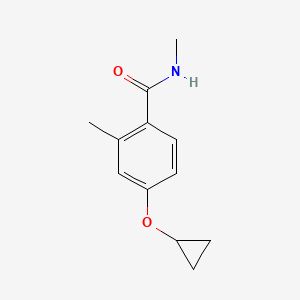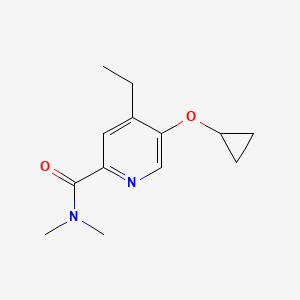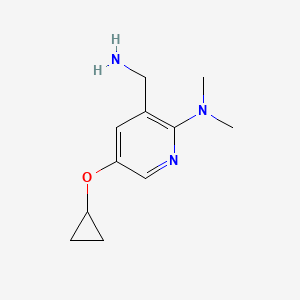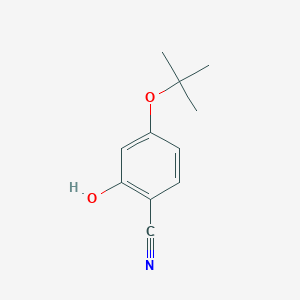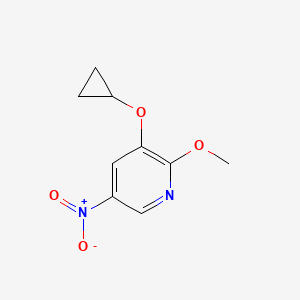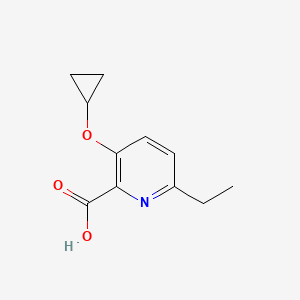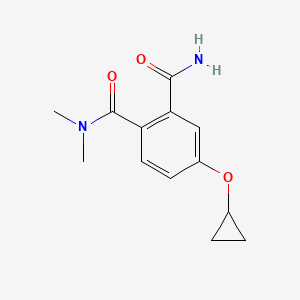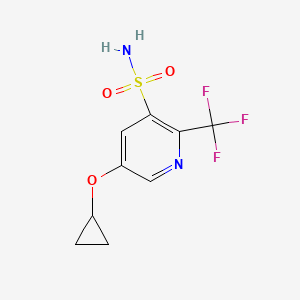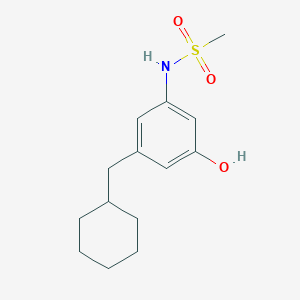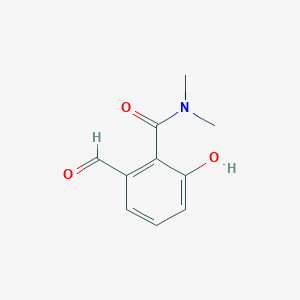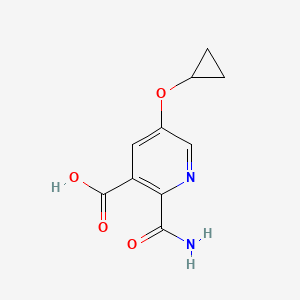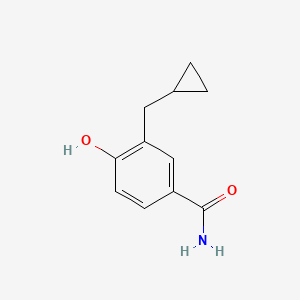
3-(Cyclopropylmethyl)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-4-hydroxybenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Formation of Cyclopropylmethyl Intermediate: Cyclopropylmethyl bromide is prepared separately.
Coupling Reaction: The cyclopropylmethyl group is introduced to the 4-hydroxybenzoic acid through a coupling reaction, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Amidation: The resulting intermediate is then subjected to amidation using ammonia or an amine to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and benzamide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may enhance its binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-Methyl-4-hydroxybenzamide: Has a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and interactions.
3-(Cyclopropylmethyl)-4-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxybenzamide is unique due to the presence of both the cyclopropylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with molecular targets that similar compounds may not achieve.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)8-3-4-10(13)9(6-8)5-7-1-2-7/h3-4,6-7,13H,1-2,5H2,(H2,12,14) |
InChI-Schlüssel |
ASKHOOBIYYYWAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=C(C=CC(=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


